2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3/h4-5,7,13-14H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDKLSIXIYOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol followed by the introduction of the isopropylamino methyl group through a Mannich reaction. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound belonging to the class of bromophenols. It is characterized by a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenol ring. This structure gives the compound unique chemical and biological properties, making it useful in medicinal chemistry and materials science.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex organic molecules.
- The compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) for oxidation, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction, and sodium hydroxide (NaOH) for nucleophilic substitution.
Biology
- It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Research indicates it has significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Medicine
- It is explored for potential therapeutic applications, including as a precursor for drug development.
Industry
- It is utilized in the production of specialty chemicals and materials.
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol's structural complexity allows for chemical modifications that influence its biological activity. The bromine atom and methoxy group enhance its potential interactions with biological targets.
Antimicrobial Activity
The compound exhibits antimicrobial properties, effective against Gram-positive and Gram-negative bacteria, and certain fungal strains.
Minimum Inhibitory Concentration (MIC) Values:
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 - 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Properties
Preliminary studies suggest potential anticancer properties, but further research is needed to understand the mechanism of action and efficacy against various cancer cell lines. The biological activity may involve inhibition of cell wall synthesis and interference with metabolic pathways in microorganisms.
Properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. The isopropylamino methyl group may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of brominated phenolic derivatives with variations in substituents. Below is a detailed comparison:
Structural Variations and Functional Groups
Key Observations :
- Halogenation : Bromine is common at C2 or C4, while chlorine (e.g., ) or fluorine (e.g., ) appears in other derivatives. Halogens enhance molecular weight and influence lipophilicity (logP) and reactivity.
- Amino/Imine Groups: The target compound’s isopropylaminomethyl group contrasts with imine-linked aromatic substituents (e.g., ).
- Heterocyclic Substituents : Pyrazole () and benzodioxole () groups expand π-conjugation, affecting electronic properties and metabolic stability.
Physicochemical Properties
- Lipophilicity (logP) :
- Hydrogen Bonding: The target’s phenolic OH and aliphatic amine enable strong H-bonding (donor/acceptor capacity: 3/3).
Biological Activity
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is an organic compound belonging to the class of bromophenols. Its molecular formula is C19H22BrN3O3, and it features a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenolic ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound’s structural complexity allows for various chemical modifications, which can influence its biological activity. The presence of the bromine atom and the methoxy group enhances its potential for interactions with biological targets.
Antimicrobial Activity
Research indicates that 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol exhibits significant antimicrobial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) Values :
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 - 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties, although detailed investigations are still required to elucidate its mechanism of action and efficacy against various cancer cell lines.
The biological activity of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol is thought to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other phenolic compounds, it may disrupt bacterial cell wall synthesis.
- Interference with Metabolic Pathways : The presence of the aminoalkyl substituent may enhance its ability to interact with metabolic pathways in microorganisms.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol:
-
Study on Antibacterial Activity :
A study assessed various monomeric alkaloids for their antibacterial properties, revealing that compounds with similar structural features exhibited strong inhibition against several bacterial strains . -
Antifungal Investigations :
Research into related bromophenols indicated promising antifungal activity against strains like Candida albicans, suggesting that structural modifications could enhance efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol, and how can intermediates be characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Schiff base formation. For example, brominated phenolic intermediates (e.g., 2-amino-6-bromo-4-methoxyphenol, as in ) are functionalized with isopropylamine via reductive amination. Key intermediates should be characterized using FT-IR (to confirm C-Br stretching at ~500–600 cm⁻¹) and ¹H/¹³C NMR (to verify methoxy protons at δ ~3.8 ppm and isopropylamine methyl groups at δ ~1.2 ppm) .
Q. How can the purity of this compound be validated for pharmacological screening?
Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against a reference standard. Purity >95% is critical for reliable bioactivity data. For trace impurities, LC-MS can identify byproducts, such as unreacted bromophenolic precursors or Schiff base derivatives (as seen in ) .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield for this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during amination or bromination steps, identifying energy barriers. For example, used DFT to analyze Schiff base formation, revealing steric hindrance from methoxy groups as a yield-limiting factor. Pair computational predictions with Design of Experiments (DoE) to optimize solvent polarity and temperature .
Q. What strategies resolve contradictions between predicted and experimental crystal structures?
Methodological Answer: Discrepancies often arise from non-covalent interactions (e.g., hydrogen bonding or π-stacking). In , X-ray crystallography showed unexpected intramolecular H-bonding between the methoxy oxygen and the isopropylamine group, which DFT failed to predict. Use Hirshfeld surface analysis to quantify intermolecular interactions and refine computational models with dispersion-corrected functionals (e.g., ωB97X-D) .
Q. How can the compound’s mechanism of action in antimicrobial assays be elucidated?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) with time-kill assays to validate bacteriostatic vs. bactericidal effects. highlights similar triazole-thiadiazole derivatives requiring MIC values ≤8 µg/mL for activity. Use synchrotron-based X-ray crystallography to resolve ligand-target complexes at atomic resolution .
Q. What environmental stability assays are critical for assessing ecotoxicological risks?
Methodological Answer: Conduct hydrolysis studies (pH 4–9, 25–50°C) to track degradation via LC-MS, focusing on bromine release (a potential endocrine disruptor). recommends testing photolytic stability under UV light (λ = 254 nm) and soil adsorption using OECD Guideline 106 . Degradation products (e.g., 6-methoxy-4-aminophenol) should be screened for genotoxicity via Ames tests .
Experimental Design & Data Analysis
Q. How to design a split-plot experiment for evaluating structure-activity relationships (SAR)?
Methodological Answer: Adapt the split-split plot design from :
- Main plot : Variate substituents (e.g., bromine vs. chlorine).
- Subplot : Modify the isopropylamine group (e.g., tert-butylamine).
- Sub-subplot : Test bioactivity across multiple cell lines (e.g., HeLa, HEK293).
Use mixed-effects models (e.g., SAS PROC MIXED) to account for nested variability, ensuring n ≥ 4 replicates per group .
Q. How to analyze conflicting bioactivity data across studies?
Methodological Answer: Perform meta-regression to identify confounding variables (e.g., solvent polarity in cell culture media). For example, notes that dimethyl sulfoxide (DMSO) concentrations >1% can mask antimicrobial effects. Use Bland-Altman plots to assess inter-study bias and QSAR models to standardize activity thresholds .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
